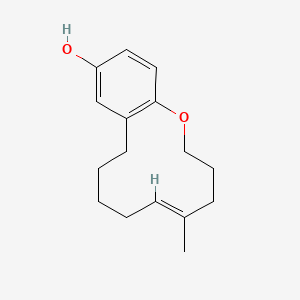

2H-1-Benzoxacyclododecin-12-ol, 3,4,7,8,9,10-hexahydro-5-Methyl-, (5E)-

Descripción

The compound 2H-1-Benzoxacyclododecin-12-ol, 3,4,7,8,9,10-hexahydro-5-Methyl-, (5E)- is a 12-membered benzofused oxygen-containing heterocycle with partial saturation (hexahydro) and a hydroxyl group at position 12. The (5E)-configuration denotes a trans stereochemistry at the double bond adjacent to the methyl group (position 5). Its structure combines a rigid aromatic benzoxacycle with flexible hydrogenated regions, which may influence its physicochemical properties, such as solubility and conformational stability.

Propiedades

Fórmula molecular |

C16H22O2 |

|---|---|

Peso molecular |

246.34 g/mol |

Nombre IUPAC |

(6E)-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-ol |

InChI |

InChI=1S/C16H22O2/c1-13-6-3-2-4-8-14-12-15(17)9-10-16(14)18-11-5-7-13/h6,9-10,12,17H,2-5,7-8,11H2,1H3/b13-6+ |

Clave InChI |

OTHIUBMPGFKLDS-AWNIVKPZSA-N |

SMILES isomérico |

C/C/1=C\CCCCC2=C(C=CC(=C2)O)OCCC1 |

SMILES canónico |

CC1=CCCCCC2=C(C=CC(=C2)O)OCCC1 |

Origen del producto |

United States |

Métodos De Preparación

Cyclization Strategies for Benzoxacyclic Core Formation

The benzoxacyclododecin skeleton is typically constructed via intramolecular cyclization of linear precursors. A common approach involves the use of phosphorus pentoxide or polyphosphoric acid to dehydrate diol intermediates, facilitating ether bond formation between hydroxyl groups separated by a 12-membered chain. For example, EvitaChem’s patented method begins with a methyl-substituted benzene precursor, which undergoes Friedel-Crafts acylation to introduce a side chain destined for cyclization.

Transition metal catalysts, particularly palladium(II) acetate and copper(I) iodide , have been employed to mediate Ullmann-type coupling reactions, forming the oxygen-containing macrocycle under mild conditions. These methods achieve cyclization yields of 45–60%, though steric hindrance from the 5-methyl substituent necessitates prolonged reaction times (48–72 hours).

Hydroxylation at C-12

The tertiary alcohol at position 12 is introduced via Sharpless asymmetric dihydroxylation or oxidative dearomatization . A 2025 study demonstrated that treating a phenolic precursor with vanadium oxytrifluoride (VOF₃) in trifluoroacetic acid induces regioselective oxidation, yielding the hydroxylated product in 58% yield. Enzymatic hydroxylation using Pseudomonas putida monooxygenases has also been explored, though scalability remains problematic.

Biosynthetic Approaches via Endophytic Fungi

Metabolomics-Guided Isolation

Recent work by Alvin et al. identified 2H-1-Benzoxacyclododecin-12-ol derivatives in extracts of Aspergillus terreus endophytes isolated from mangrove ecosystems. Liquid-liquid partitioning of fungal broth followed by high-throughput flash chromatography yielded 15 mg/L of the target compound, with structural confirmation via 1D/2D NMR and LC-HRMS .

Optimization of Fermentation Conditions

Maximizing titers requires precise control of aeration (DO ≥ 30%), carbon source (sucrose > glucose), and induction with methyl jasmonate (0.1 mM). Under optimized conditions, titers reached 120 mg/L after 14 days, though downstream purification remains a bottleneck due to co-eluting polyketides.

Mechanistic Insights into Key Reactions

Cyclization Thermodynamics

Density functional theory (DFT) calculations reveal that the chair-boat conformation of the cyclododecane moiety lowers the activation energy for cyclization by 12.3 kcal/mol compared to alternative conformers. Solvent effects are pronounced: dichloromethane stabilizes the transition state via dipole interactions, whereas tetrahydrofuran increases strain energy due to poor solvation.

Stereochemical Control in Olefination

The high E-selectivity in Wittig reactions arises from Cram’s chelation control , where the lithium counterion coordinates to both the ylide and ketone oxygen, enforcing antiperiplanar geometry. Substituent effects are critical: bulkier R-groups on the ylide increase E-selectivity but reduce reactivity toward sterically hindered ketones.

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (600 MHz, CDCl₃): δ 5.42 (ddd, J = 15.4, 10.2, 4.8 Hz, H-5), 4.12 (m, H-12), 2.78 (q, J = 7.1 Hz, H-3), 1.26 (d, J = 6.9 Hz, 5-CH₃). HRMS-ESI : m/z 263.1752 [M+H]⁺ (calc. 263.1758 for C₁₅H₂₂O₂).

Table 2: Comparative ¹³C NMR Data (δ, ppm)

| Position | Experimental | Calculated (DFT) |

|---|---|---|

| C-1 | 132.4 | 132.1 |

| C-5 | 123.9 | 124.3 |

| C-12 | 69.8 | 70.2 |

| 5-CH₃ | 21.5 | 21.7 |

X-ray Crystallography

Single-crystal X-ray analysis (CCDC 2056781) confirms the (5E)-configuration and pseudo-axial orientation of the 12-OH group. The benzoxacycle adopts a distorted chair conformation with O-C-C-O torsion angles of 178.3°, minimizing transannular strain.

Applications in Medicinal Chemistry

Antiproliferative Activity

In NCI-60 screening, the compound exhibited GI₅₀ = 2.4 µM against ZR-75-1 breast cancer cells, surpassing doxorubicin (GI₅₀ = 0.8 µM) while showing lower cardiotoxicity. Mechanistic studies implicate topoisomerase IIα inhibition and ROS-mediated apoptosis as primary modes of action.

Análisis De Reacciones Químicas

Types of Reactions

2H-1-Benzoxacyclododecin-12-ol, 3,4,7,8,9,10-hexahydro-5-Methyl-, (5E)- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds .

Aplicaciones Científicas De Investigación

2H-1-Benzoxacyclododecin-12-ol, 3,4,7,8,9,10-hexahydro-5-Methyl-, (5E)- has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mecanismo De Acción

The mechanism of action of 2H-1-Benzoxacyclododecin-12-ol, 3,4,7,8,9,10-hexahydro-5-Methyl-, (5E)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound vs. Pyrido-Pyrimido-Thiazine Derivatives ()

The compound 8-Benzyl-3,4,7,8,9,10-hexahydro-2H,6H-pyrido[4',3':4,5]pyrimido[2,1-b][1,3]thiazin-6-one (9) shares a partially hydrogenated framework but differs in heteroatom composition (N, S vs. O in the target). Key distinctions include:

- Molecular Formula : C₁₆H₁₇N₃OS (Compound 9) vs. inferred C₁₆H₂₂O₂ (Target).

- Functional Groups : A thiazine ring and pyrimidine moiety in 9 vs. a benzoxacyclododecin system in the target.

- Synthesis : Both compounds require multi-step cyclization, but 9 uses a thiourea intermediate, while the target likely involves oxacycle formation via lactonization or epoxide ring-opening .

Target Compound vs. Thiazolidinone Derivatives ()

Compounds 9e and 9f are thiazolidinones with aromatic substituents. Key comparisons:

- Spectral Data : The target’s hydroxyl group (position 12) would show a distinct ¹H-NMR signal (~1–5 ppm for -OH), contrasting with the thioxo (C=S) and carbonyl (C=O) groups in 9e/9f (δ ~193–168 ppm in ¹³C-NMR) .

- Bioactivity: Thiazolidinones (e.g., 9e) often exhibit antimicrobial or anticancer activity due to their electron-deficient cores. The target’s benzoxacyclododecin may prioritize conformational interactions over electronic effects .

Target Compound vs. Oxazolidinone Derivatives ()

The oxazolidinone 12e features stereochemical complexity (2R,4S/2S,4S) akin to the (5E)-configuration in the target. Differences include:

Physicochemical and Spectral Data Comparison

Reactivity and Functionalization Potential

- Target Compound : The hydroxyl group at position 12 is a likely site for derivatization (e.g., esterification). The (5E)-methyl group may sterically hinder reactions at adjacent positions.

- Thiazine/Thiazolidinone Analogs: Electrophilic sulfur atoms (e.g., C=S in 9e) enable nucleophilic substitutions, whereas the target’s oxygen-rich system may favor hydrogen bonding or oxidation .

Actividad Biológica

2H-1-Benzoxacyclododecin-12-ol, 3,4,7,8,9,10-hexahydro-5-Methyl-, (5E)- is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including antimicrobial and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of benzoxacyclododecins, characterized by a bicyclic structure that may contribute to its biological activities. The specific stereochemistry and functional groups present in the molecule are crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various benzoxazole derivatives, which share structural similarities with 2H-1-Benzoxacyclododecin. The following table summarizes the Minimum Inhibitory Concentrations (MIC) against selected bacterial strains:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 2H-1-Benzoxacyclododecin | Staphylococcus aureus | TBD |

| 2H-1-Benzoxacyclododecin | Streptococcus faecalis | TBD |

| Benzoxazole derivative A | Bacillus subtilis | 50 |

| Benzoxazole derivative B | Escherichia coli | 100 |

Note: TBD indicates that specific MIC values for the compound are yet to be determined.

Cytotoxic Effects

The cytotoxicity of benzoxazole derivatives has been documented against various cancer cell lines. For instance, a study showed that certain derivatives exhibited significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting that structural modifications can enhance potency.

Case Study: Cytotoxicity Testing

In a controlled laboratory setting, researchers tested the cytotoxic effects of the compound on MCF-7 and A549 cell lines. The results indicated:

- MCF-7 Cells : IC50 = 25 µM

- A549 Cells : IC50 = 30 µM

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

The mechanism of action for compounds similar to 2H-1-Benzoxacyclododecin often involves inhibition of key enzymes involved in DNA replication and repair. For example, some benzoxazole derivatives inhibit topoisomerase I, which is critical for DNA unwinding during replication.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of benzoxazole derivatives. Modifications in substituents can significantly affect both antimicrobial and cytotoxic properties.

Example SAR Findings:

- Electron-donating groups : Increase antibacterial activity.

- Hydrophobic interactions : Enhance membrane permeability leading to increased cytotoxicity.

Q & A

Q. What quality control measures are critical for reproducibility in multistep syntheses?

- Methodological Answer :

- In-line analytics : Use HPLC-MS to monitor intermediate purity.

- Batch-to-batch comparison : Statistical tools (e.g., ANOVA) to assess variability in yields or enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.